o-Phenetidine chemical structure and properties
o-Phenetidine chemical structure and properties
An In-depth Technical Guide to o-Phenetidine: Structure, Properties, and Applications
Introduction
o-Phenetidine, systematically known as 2-ethoxyaniline, is an aromatic organic compound that holds significant industrial value as a versatile chemical intermediate.[1] Identified by its CAS Number 94-70-2, this compound is structurally an aniline derivative featuring an ethoxy group at the ortho position of the benzene ring.[2][3] It presents as a colorless to reddish-brown oily liquid which may darken upon exposure to air and light.[1][3] Its unique combination of an amino group and an ethoxy substituent on the aromatic core makes it a reactive and essential building block in the synthesis of a wide array of commercial products, primarily in the dye and pharmaceutical industries.[1][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical manufacturing.
Chemical Structure and Identification
o-Phenetidine is an aromatic amine characterized by a benzene ring substituted with both an amino (-NH₂) group and an ethoxy (-OCH₂CH₃) group at adjacent (ortho) positions. This arrangement dictates its chemical behavior, influencing its basicity, nucleophilicity, and susceptibility to electrophilic substitution.
Caption: Chemical structure of o-Phenetidine (2-Ethoxyaniline).
Table 1: Chemical Identifiers for o-Phenetidine
| Identifier | Value |
| IUPAC Name | 2-ethoxyaniline[3] |
| Synonyms | o-Aminophenetole, 2-Aminophenetole, 2-Ethoxyphenylamine[2][3] |
| CAS Number | 94-70-2[1][2][3][5] |
| Molecular Formula | C₈H₁₁NO[1][2][3] |
| Molecular Weight | 137.18 g/mol [1][2] |
| InChI | 1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3[3][6] |
| InChIKey | ULHFFAFDSSHFDA-UHFFFAOYSA-N[3][6] |
| SMILES | CCOC1=CC=CC=C1N[3][6] |
| EC Number | 202-356-4[3][5] |
| UN Number | 2311[3] |
Physicochemical Properties
The physical properties of o-phenetidine are critical for its handling, storage, and application in synthetic processes. As a liquid at ambient temperature, it offers advantages in processing compared to solid intermediates.[1] Its sensitivity to air and light necessitates storage in sealed, opaque containers to prevent degradation.[1][7][8]
Table 2: Key Physicochemical Properties of o-Phenetidine
| Property | Value | Source(s) |
| Appearance | Colorless to reddish-brown oily liquid. Darkens on exposure to air and light. | [1][3][9] |
| Boiling Point | 231-233 °C at 1013 hPa | [6][10][11] |
| Melting Point | < -4 °C | [3][7][11] |
| Density | 1.051 g/mL at 25 °C | [6][10] |
| Solubility | Slightly soluble in water (0.5-1.0 g/100 mL). Soluble in ethanol, ether, benzene, and chloroform. | [1][9][10] |
| Vapor Pressure | 1 mmHg at 67 °C | [6][11] |
| Flash Point | 110-112 °C (closed cup) | [11] |
| Refractive Index (n²⁰/D) | 1.555 | [6][10] |
| pKa | 4.43 at 28 °C | [10] |
Industrial Synthesis
The primary route for the industrial production of o-phenetidine involves the chemical reduction of its nitro precursor, 2-ethoxynitrobenzene.[10] This transformation is a standard method for preparing aromatic amines. The reduction can be achieved through catalytic hydrogenation using precious-metal catalysts or Raney nickel.[10] Alternatively, metal-acid reduction, often using iron filings in an acidic medium, is also a common and cost-effective method.[10]
Caption: Industrial synthesis workflow for o-phenetidine.
Chemical Reactivity and Key Applications
The reactivity of o-phenetidine is governed by its primary amino group and the electron-rich aromatic ring. The amino group imparts basic properties and is the site for diazotization, a critical step in the synthesis of azo dyes.[1] The compound readily neutralizes acids in exothermic reactions to form salts.[7][10] It is incompatible with strong oxidizing agents, isocyanates, peroxides, acid anhydrides, and acid halides.[7][8][10]
This reactivity profile makes o-phenetidine a valuable precursor in several key industries:
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Dye Manufacturing : It is an indispensable intermediate for producing azo coupling components, such as Naphthol AS-PH, and is used to create a variety of dyes including Alizarin Red 5G and Fast Acid Blue R.[1][9] The diazotization of the amino group followed by coupling with a suitable aromatic compound allows for the generation of a wide spectrum of colors.[1]
-
Pharmaceutical Synthesis : o-Phenetidine serves as a foundational building block for various Active Pharmaceutical Ingredients (APIs).[1][4] It is a known precursor in the synthesis of analgesics and anti-inflammatory agents.[1] Historically, it was used to produce phenacetin and the antiseptic drug rivanol.[9][10]
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Other Industrial Uses : The compound's aromatic properties have led to its use in the fragrance and perfume industry.[1] It has also been cited for use as an antioxidant in feed and food applications to prevent the deterioration of fats and proteins.[9]
Caption: Major industrial applications derived from o-phenetidine.
Analytical and Quality Control Protocols
To ensure the purity and identity of o-phenetidine for industrial and research applications, a self-validating system of analytical protocols is essential.
1. Purity Assessment via Gas Chromatography (GC)
-
Principle : GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. It is the standard method for determining the purity of o-phenetidine.
-
Methodology :
-
Sample Preparation : Prepare a dilute solution of o-phenetidine in a suitable volatile solvent (e.g., ethanol or dichloromethane).
-
Instrumentation : Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
GC Conditions :
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main o-phenetidine peak area relative to the total area of all peaks. Commercial grades typically specify a purity of ≥97.0%.[6][12]
-
2. Structural Confirmation via Spectroscopic Methods
-
Principle : Techniques like Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide detailed structural information, confirming the identity of the compound.
-
Methodology :
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Acquire a spectrum of a thin film of the neat liquid. Key expected signals include N-H stretching (amine) around 3300-3500 cm⁻¹, C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C stretching (aromatic) around 1500-1600 cm⁻¹, and C-O stretching (ether) around 1250 cm⁻¹.
-
¹H NMR Spectroscopy : Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the amine protons (a broad singlet).
-
Mass Spectrometry (MS) : Using electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 137), confirming the overall molecular formula.
-
Safety, Handling, and Toxicology
o-Phenetidine is classified as a hazardous substance and requires stringent safety protocols during handling and storage.
Table 3: Hazard Classification and Safety Information
| Aspect | Details | Source(s) |
| GHS Classification | Acute Toxicity 3 (Oral, Dermal, Inhalation); STOT RE 2 (May cause damage to organs through prolonged or repeated exposure). | [5][11] |
| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. | [3][5] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [5] |
| Toxicology Data | LD₅₀ (Oral, Rabbit): 600 mg/kg | [5] |
| Symptoms of Exposure | May cause cyanosis, hypothermia, headache, drowsiness, vomiting, and irritation of the alimentary tract. | [7] |
Experimental Protocol: Safe Handling and Spill Management
-
Personal Protective Equipment (PPE) : Always handle o-phenetidine inside a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[8] For large quantities or potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]
-
Storage : Store in a cool, dry, well-ventilated area, locked up, and away from direct sunlight and air.[1][5][8] Keep containers tightly sealed.
-
Spill Response :
-
Small Spills : Absorb the spill with an inert material such as sand, diatomite, or universal binders.[5][7] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills : Evacuate the area immediately. Increase ventilation. Prevent the spill from entering drains or waterways.[5][13]
-
Decontamination : Wash the spill area thoroughly with a soap and water solution.[7]
-
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][13]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and water for at least 15 minutes.[5]
-
Eye Contact : Rinse opened eyes for several minutes under running water.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and immediately call a poison control center or doctor.[5][8]
-
Conclusion
o-Phenetidine is a cornerstone chemical intermediate whose utility is rooted in its distinct molecular architecture. The presence of both an amine and an ethoxy group on an aromatic ring provides a reactive platform for a multitude of synthetic transformations. Its primary role as a precursor in the dye and pharmaceutical industries underscores its economic and technological importance. However, its significant toxicity necessitates a thorough understanding of its properties and adherence to rigorous safety protocols. For researchers and drug development professionals, a deep knowledge of o-phenetidine's chemistry, from synthesis to application, is crucial for leveraging its potential while ensuring operational safety and product integrity.
References
- O-Phenetidine: Key Properties and Industrial Significance of this Versatile Chemical Intermediate. (2026, January 30). Self-hosted article.
- o-Phenetidine Bulk Manufacturer, CAS NO 94-70-2. Suze Chemical.
- o-Phenetidine | CAS 94-70-2. Santa Cruz Biotechnology.
- o-Phenetidine | C8H11NO | CID 7203.
- Safety data sheet - o-Phenetidine CAS:94-70-2. CPAChem.
- o-Phenetidine | 94-70-2. ChemicalBook.
- O-PHENETIDINE | CAMEO Chemicals. NOAA.
- o-Phenetidine | CAS 90-05-1 | Aromatic Amine Intermedi
- o-Phenetidine >= 97.0 GC 94-70-2. MilliporeSigma.
- SAFETY DATA SHEET - o-Phenetidine. Fisher Scientific.
- o-Phenetidine for synthesis 94-70-2. Merck.
- o-Phenetidine >= 97.0 GC 94-70-2.
- o-Phenetidine | 1X1000MG | C8H11NO | 684863 | 94-70-2. HPC Standards.
- Acetyl-o-phenetidine. NIST Chemistry WebBook, National Institute of Standards and Technology.
- o-Phenetidine 94-70-2. Tokyo Chemical Industry Co., Ltd..
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